4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid
Description
Properties
IUPAC Name |
4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-26-14-17(11-15-7-8-16(23(27)28)12-22(15)30-2)20-13-18(9-10-21(20)26)25-24(29)31-19-5-3-4-6-19/h7-10,12-14,19H,3-6,11H2,1-2H3,(H,25,29)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQBKNCZRCRBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461477 | |
| Record name | 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107754-20-1 | |
| Record name | 4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107754201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[[5-(cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((5-(((CYCLOPENTYLOXY)CARBONYL)AMINO)-1-METHYL-1H-INDOL-3-YL)METHYL)-3-METHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEM3BGH9XB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
4-((5-(((Cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid, commonly known by its CAS number 107754-19-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.5 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, and a methoxybenzoic acid fragment that may contribute to its pharmacological properties.
Antiproliferative Activity
Recent studies have indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 3.1 | |
| HCT116 (Colorectal Cancer) | 3.7 | |
| H460 (Lung Carcinoma) | 4.4 | |
| HEK293 (Non-cancerous) | 5.3 |
The compound shows selective activity against the MCF-7 cell line, indicating potential for targeted cancer therapy.
The mechanism underlying the antiproliferative effects appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that treatment with this compound leads to increased caspase activity, particularly caspase-3, which plays a crucial role in the apoptotic pathway. Additionally, cell cycle analysis indicates that the compound may induce S-phase arrest in cancer cells, further inhibiting their proliferation.
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
This antibacterial property suggests potential applications in treating infections caused by resistant strains.
Case Studies
Several case studies have explored the biological activity of this compound in various contexts:
- Cancer Treatment : A study evaluated the efficacy of this compound in combination with standard chemotherapeutics, demonstrating enhanced cytotoxic effects against resistant cancer cell lines.
- Antioxidant Activity : Research has indicated that compounds with similar structures exhibit antioxidative properties; however, specific studies on this compound's antioxidant capacity are still needed to establish its profile conclusively.
- In Vivo Studies : Preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and bacterial infections.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-[[5-(Cyclopentyloxycarbonylamino)-1-methylindol-3-yl]methyl]-3-methoxybenzoic acid
- CAS No.: 107754-20-1
- Molecular Formula : C₂₄H₂₆N₂O₅
- Molecular Weight : 422.47 g/mol
- Key Structural Features: Indole core: 1-methyl-1H-indole substituted at the 3-position with a benzyl group and at the 5-position with a cyclopentyloxy carbonylamino group. Methoxybenzoic acid moiety: A 3-methoxy-4-carboxybenzyl group linked to the indole.
- Applications : Used as a reference standard in regulatory submissions (ANDA/NDA) and commercial production of leukotriene receptor antagonists like Zafirlukast .
Comparison with Structurally Similar Compounds
Methyl Ester Derivative
Compound: Methyl 4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methylindol-3-yl]methyl]-3-methoxybenzoate
Analog with 2-Methoxyethyl Substitution
Compound: 4-[5-Cyclopentyloxycarbonylamino-1-(2-methoxyethyl)-1H-indol-3-ylmethyl]-3-methoxybenzoic acid
Indole Derivatives with Varied 5-Position Substituents
Examples: 1. 5-Hydroxy-1H-indole-2-carboxylic acid (10) and 5-Benzyloxy-1H-indole-2-carboxylic acid (15) : - Structural Differences: - Hydroxy or benzyloxy groups at the indole’s 5-position instead of the cyclopentyloxy carbonylamino group. - Functional Impact: - 5-Hydroxy: Increased polarity and susceptibility to oxidative metabolism.
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methylpropanoic acid (49) : Structural Differences:
Sulfonamide-Bearing Analogs
Compound : 4-Methoxy-N-((1S,3R)-3-(5-methoxy-1H-indol-3-yl)-3-methylcyclopentyl)benzenesulfonamide (4c) :
- Key Differences :
- Sulfonamide Group : Replaces the benzoic acid moiety, altering electronic properties and hydrogen-bonding capacity.
- Impact : May shift pharmacological activity toward different targets (e.g., enzymes or receptors sensitive to sulfonamide interactions).
Comparative Data Table
Research Findings and Implications
- Structural-Activity Relationships (SAR): The cyclopentyloxy carbonylamino group at the indole’s 5-position is critical for target selectivity, as seen in Zafirlukast derivatives . Carboxylic acid vs. ester: Free carboxylic acids are essential for receptor binding in leukotriene antagonists, while esters act as prodrugs . N-Substitution: Modifications (e.g., 2-methoxyethyl) can fine-tune solubility without compromising activity .
Metabolic Considerations :
- Compounds with benzyloxy or cyclopentyloxy groups may undergo cytochrome P450-mediated oxidation, whereas methoxy groups are more metabolically stable .
Preparation Methods
Alkylation of 1-Methyl-5-Nitroindole
The alkylation step attaches the 3-methoxybenzoic acid derivative to the indole ring at the 3-position. This is typically achieved using a benzyl halide, such as 4-(bromomethyl)-3-methoxybenzoate ester, under basic conditions.
Typical Conditions :
-
Reagents : 1-Methyl-5-nitroindole, 4-(bromomethyl)-3-methoxybenzoate ester, potassium carbonate.
-
Solvent : Dimethylformamide (DMF) or acetone.
-
Temperature : 80–100°C.
The reaction proceeds via nucleophilic substitution, where the indole’s C-3 position reacts with the benzyl halide. The nitro group at C-5 remains intact for subsequent reduction.
Reduction of Nitro to Amine
The nitro group at C-5 is reduced to an amine using catalytic hydrogenation. This step is critical for enabling the subsequent amidation reaction.
Typical Conditions :
-
Catalyst : 5–10% palladium on carbon (Pd/C).
-
Solvent : Ethanol or ethyl acetate.
-
Pressure : Atmospheric hydrogen gas.
Example :
In a representative procedure, 1.0 g of nitro intermediate is dissolved in ethanol, treated with Pd/C (0.1 g), and stirred under H₂ at room temperature for 24 hours. The catalyst is filtered, and the solvent is evaporated to yield the amine as a yellow solid (76% yield).
Amidation with Cyclopentyl Chloroformate
The amine intermediate reacts with cyclopentyl chloroformate to form the cyclopentyloxycarbonylamino group. This step requires a base to scavenge HCl generated during the reaction.
Typical Conditions :
-
Reagents : Cyclopentyl chloroformate, pyridine or triethylamine.
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Solvent : Dichloromethane (DCM) or ethyl acetate.
-
Temperature : 0°C to room temperature.
Mechanism :
The amine nucleophile attacks the electrophilic carbonyl carbon of cyclopentyl chloroformate, forming a carbamate bond. Pyridine or triethylamine neutralizes HCl, driving the reaction to completion.
Hydrolysis of Ester to Carboxylic Acid
If the 3-methoxybenzoic acid moiety is introduced as an ester, a final hydrolysis step converts it to the free acid.
Typical Conditions :
-
Reagents : Aqueous sodium hydroxide (5–10%).
-
Solvent : Ethanol/water mixture.
-
Temperature : Reflux (70–80°C).
Optimization and Reaction Conditions
Solvent and Base Selection
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Alkylation : Polar aprotic solvents (DMF, acetone) enhance reaction rates by stabilizing ionic intermediates.
-
Amidation : Dichloromethane and ethyl acetate are preferred for their inertness and compatibility with chloroformate reagents.
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Bases : Pyridine and triethylamine are effective at neutralizing HCl, with pyridine offering better selectivity in carbamate formation.
Catalytic Hydrogenation Efficiency
-
Catalyst Loading : 5–10% Pd/C balances cost and reactivity.
-
Solvent Choice : Ethanol ensures high solubility of intermediates, while ethyl acetate minimizes side reactions.
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic methods:
Challenges and Considerations
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-((5-(((cyclopentyloxy)carbonyl)amino)-1-methyl-1H-indol-3-yl)methyl)-3-methoxybenzoic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Indole core functionalization : Introduction of the cyclopentyloxycarbonylamino group at the 5-position of the indole ring via carbamate coupling (e.g., using cyclopentyl chloroformate under basic conditions) .
- Methylation : Quaternization of the indole nitrogen using methyl iodide or dimethyl sulfate .
- Benzyl linkage : Condensation of the 3-methoxybenzoic acid moiety with the indole methyl group via Friedel-Crafts alkylation or Mannich-type reactions, often catalyzed by Lewis acids like ZnCl₂ .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Analytical Workflow :
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% by area normalization) .
- NMR : Key signals include the indole C3-CH₂ (δ ~4.2–4.5 ppm), methoxy groups (δ ~3.8 ppm), and cyclopentyl protons (δ ~1.5–2.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion [M+H]⁺ (expected m/z ~465.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation (e.g., overlapping signals in NMR)?
- Strategies :
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons (e.g., indole H4/H6) and confirm coupling patterns .
- Isotopic Labeling : Use of deuterated solvents (DMSO-d₆) to suppress exchangeable protons (e.g., NH in carbamate) for cleaner spectra .
- Computational Modeling : DFT-based NMR prediction tools (e.g., Gaussian) to compare experimental and theoretical shifts .
Q. What experimental design considerations are critical for optimizing yield in the carbamate coupling step?
- Factors to Address :
- Base Selection : Use of non-nucleophilic bases (e.g., DMAP) to minimize side reactions during cyclopentyloxycarbonylamino group introduction .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
- Temperature Control : Maintain reaction below 0°C during carbamate formation to prevent decomposition .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Framework :
- Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, cyclopentyl → cyclohexyl) to probe steric/electronic effects .
- Enzyme Assays : Test inhibitory activity against targets like COX-2 or 5-LOX using fluorometric or colorimetric substrates .
- Molecular Docking : Compare binding affinities of analogs with target proteins (e.g., COX-2 PDB: 3LN1) using AutoDock Vina .
Data Contradiction and Troubleshooting
Q. What steps should be taken if low yields are observed during the indole-benzyl linkage step?
- Troubleshooting Protocol :
- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. ZnCl₂) to improve electrophilic substitution .
- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., methyl ester formation) to reduce steric hindrance .
- Reaction Monitoring : Use TLC (silica, ethyl acetate/hexane) to track intermediate formation and adjust stoichiometry .
Q. How can researchers address discrepancies between computational and experimental logP values?
- Resolution Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
